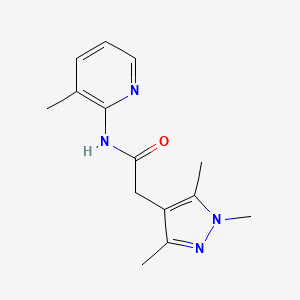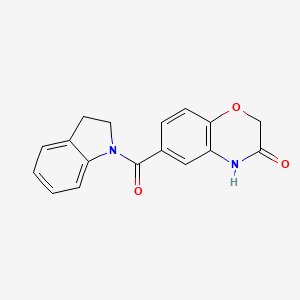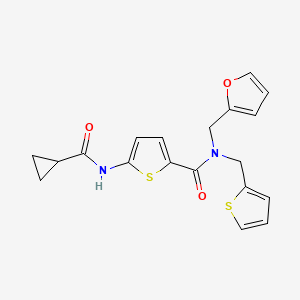
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has garnered attention in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. In agriculture, this compound has been investigated for its potential as a plant growth regulator.
Mécanisme D'action
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in studies investigating this compound as an anti-cancer agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies investigating this compound as a plant growth regulator, it has been shown to promote root growth and enhance plant tolerance to abiotic stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments, such as its relatively simple synthesis method and its ability to inhibit enzymes involved in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research involving N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. For example, further studies could investigate its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. Additionally, further studies could investigate its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. Finally, further studies could investigate its potential as a plant growth regulator and its ability to enhance plant tolerance to abiotic stress.
Méthodes De Synthèse
The synthesis of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 3-methylpyridine-2-carboxylic acid and 1,3,5-trimethylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with ammonia to yield this compound. The yield of the synthesis process is reported to be around 70%.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-15-14(9)16-13(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXJOKAMIGZMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)




![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)

![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)